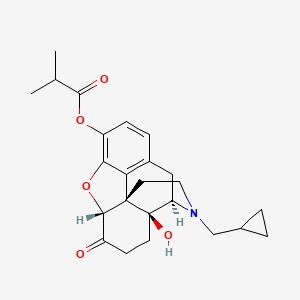

O-Isobutyryl Naltrexone

Description

Contextualization within Opioid Receptor Systems and Ligand Development

The endogenous opioid system, comprising receptors such as the mu (µ), delta (δ), and kappa (κ) opioid receptors, plays a crucial role in modulating pain, reward, and emotional responses. nih.govnih.gov Ligands, which can be either agonists that activate these receptors or antagonists that block them, are fundamental tools for both therapeutic intervention and research. Naltrexone (B1662487) is a potent, non-selective opioid receptor antagonist, meaning it binds to and blocks the effects of opioids at these receptors, with a particularly high affinity for the µ-opioid receptor. nih.govdrugbank.com

The development of new ligands is driven by the need for compounds with improved pharmacological profiles, such as enhanced selectivity for a specific receptor subtype, a longer duration of action, or altered functional activity (e.g., partial agonism versus full antagonism). O-Isobutyryl naltrexone, with its chemical modification, represents an effort to explore how structural changes to the naltrexone molecule can influence its interaction with opioid receptors. ontosight.ai The synthesis of such derivatives is a key strategy in medicinal chemistry to fine-tune the properties of a parent compound. ontosight.ai

Evolution of Naltrexone Derivatives as Pharmacological Probes

Naltrexone and its derivatives have long been used as pharmacological probes to investigate the structure and function of opioid receptors. nih.gov By systematically modifying the naltrexone scaffold, researchers can map the binding pockets of opioid receptors and identify key interactions that determine a ligand's affinity and efficacy. This approach has led to the development of a wide array of naltrexone derivatives, each with unique properties. nih.govresearchgate.net

The synthesis of this compound involves the introduction of an isobutyryl group at the 3-hydroxyl position of the naltrexone molecule. ontosight.ai This modification can alter the compound's lipophilicity, metabolic stability, and ultimately its pharmacokinetic and pharmacodynamic properties. ontosight.ai The study of such derivatives contributes to a broader understanding of structure-activity relationships (SAR) within the morphinan (B1239233) class of compounds. For instance, research on other naltrexone derivatives has shown that substitutions at various positions can switch a compound's selectivity from one opioid receptor to another or even convert an antagonist into an agonist. nih.govnih.gov

Rationale for the Investigation of this compound in Preclinical Models

The primary rationale for investigating this compound in preclinical models stems from the hypothesis that its structural modification could lead to a desirable alteration of its pharmacological profile compared to the parent compound, naltrexone. ontosight.ai Preclinical studies, often conducted in animal models, are essential for characterizing the fundamental properties of a new chemical entity before any potential clinical consideration. nih.gov

Key areas of investigation in preclinical models for a compound like this compound would include:

Receptor Binding Affinity and Selectivity: Determining how strongly the compound binds to the different opioid receptor subtypes (mu, delta, kappa) and whether it shows a preference for one over the others. nih.gov

Functional Activity: Assessing whether the compound acts as a pure antagonist, a partial agonist, or an inverse agonist at the opioid receptors. nih.gov

Duration of Action: Investigating whether the isobutyryl modification leads to a longer-lasting blockade of opioid receptors compared to naltrexone. ontosight.ai

These preclinical evaluations provide the foundational data necessary to understand the compound's potential as a research tool or as a lead for further drug development.

Scope and Objectives of Academic Inquiry on this compound

Academic inquiry into this compound is focused on elucidating its fundamental chemical and pharmacological characteristics. The scope of this research is typically confined to laboratory and preclinical settings.

The main objectives of this academic inquiry include:

Chemical Synthesis and Characterization: Developing efficient synthetic routes for this compound and confirming its molecular structure and purity using analytical techniques. ontosight.ai

In Vitro Pharmacological Profiling: Conducting experiments using isolated cells or cell membranes that express opioid receptors to determine the compound's binding affinity and functional activity in a controlled environment. nih.gov

In Vivo Behavioral Studies: Utilizing animal models to observe the effects of the compound on behaviors that are known to be modulated by the opioid system. nih.gov

Contribution to Structure-Activity Relationship (SAR) Knowledge: Using the data obtained from this compound to further refine the understanding of how chemical structure dictates pharmacological function in the naltrexone family of compounds.

It is crucial to note that this academic research is exploratory in nature and does not involve the investigation of dosage, administration, or safety profiles for human use.

Detailed Research Findings

The chemical modification of naltrexone to form this compound results in a compound with a distinct molecular profile. This alteration is expected to influence its interaction with opioid receptors.

| Property | Value |

| Molecular Formula | C29H37NO5 |

| Molecular Weight | 489.62 g/mol |

| Chemical Name | This compound |

| Parent Compound | Naltrexone |

| Chemical Modification | Isobutyryl group at the 3-position |

Table 1: Chemical Properties of this compound ontosight.ai

Preclinical studies on naltrexone derivatives often involve a battery of assays to determine their pharmacological profile. While specific data for this compound is not extensively published in the provided search results, the general approach for such a compound would be as follows:

| Assay Type | Purpose | Example Finding for a Naltrexone Derivative |

| Radioligand Binding Assay | To determine the binding affinity (Ki) for opioid receptors. | A derivative might show a higher affinity for the µ-opioid receptor compared to naltrexone. nih.gov |

| [35S]GTPγS Functional Assay | To measure the functional activity (agonist or antagonist) at G-protein coupled receptors. | A derivative could be identified as a potent antagonist with no detectable agonist activity. nih.gov |

| Tail-Flick Test (in mice) | To assess the antinociceptive (pain-relieving) or antagonistic effects in a living organism. | A derivative could act as a potent antagonist, blocking the analgesic effect of an opioid agonist. researchgate.net |

Table 2: Typical Preclinical Assays for Naltrexone Derivatives

Structure

2D Structure

3D Structure

Properties

CAS No. |

861238-38-2 |

|---|---|

Molecular Formula |

C24H29NO5 |

Molecular Weight |

411.5 g/mol |

IUPAC Name |

[(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a-hydroxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl] 2-methylpropanoate |

InChI |

InChI=1S/C24H29NO5/c1-13(2)22(27)29-17-6-5-15-11-18-24(28)8-7-16(26)21-23(24,19(15)20(17)30-21)9-10-25(18)12-14-3-4-14/h5-6,13-14,18,21,28H,3-4,7-12H2,1-2H3/t18-,21+,23+,24-/m1/s1 |

InChI Key |

HULCZJLVCAMAJD-QOFIPBISSA-N |

SMILES |

CC(C)C(=O)OC1=C2C3=C(CC4C5(C3(CCN4CC6CC6)C(O2)C(=O)CC5)O)C=C1 |

Isomeric SMILES |

CC(C)C(=O)OC1=C2C3=C(C[C@@H]4[C@]5([C@]3(CCN4CC6CC6)[C@@H](O2)C(=O)CC5)O)C=C1 |

Canonical SMILES |

CC(C)C(=O)OC1=C2C3=C(CC4C5(C3(CCN4CC6CC6)C(O2)C(=O)CC5)O)C=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Ester Prodrug Design Principles

Historical Overview of Naltrexone (B1662487) Derivatization Strategies

Naltrexone, a potent opioid receptor antagonist, was first synthesized in 1963. nih.gov Its primary medical application is in the management of opioid and alcohol use disorders. semanticscholar.org Early research on naltrexone focused on its pharmacological effects and clinical utility. However, to improve its pharmacokinetic profile and patient compliance, various derivatization strategies have been explored over the years. nih.govnih.gov

One of the key areas of investigation has been the modification of naltrexone to create prodrugs. nih.gov A prodrug is an inactive or less active compound that is metabolized in the body to produce the active drug. chromatographyonline.com For naltrexone, the primary goal of creating prodrugs has been to enhance its delivery characteristics, such as increasing its lipophilicity for better permeation across biological membranes, including the skin for transdermal delivery. nih.gov

Esterification of the hydroxyl groups on the naltrexone molecule has been a common strategy. nih.gov By converting the polar hydroxyl groups into less polar ester functional groups, the resulting prodrugs become more lipophilic. This increased lipophilicity can facilitate passage through the lipid-rich layers of the skin. nih.gov Various straight-chain alkyl esters of naltrexone, with carbon chain lengths from two to seven, have been synthesized and studied for their potential in transdermal delivery systems. nih.gov These studies have shown that such modifications can significantly increase the flux of naltrexone across human skin in vitro. nih.gov

Chemical Synthesis Pathways for O-Isobutyryl Naltrexone

A plausible synthetic route would be the direct acylation of the phenolic 3-hydroxyl group of naltrexone. This hydroxyl group is more acidic and sterically accessible compared to the tertiary hydroxyl group at the 14-position, allowing for regioselective esterification under controlled conditions.

The reaction would likely proceed as follows:

Reactants : Naltrexone and an isobutyrylating agent such as isobutyryl chloride or isobutyric anhydride.

Solvent : An aprotic solvent like dichloromethane (B109758) (DCM), chloroform, or tetrahydrofuran (B95107) (THF) would be suitable to dissolve the reactants and not interfere with the reaction.

Base : A non-nucleophilic base, such as triethylamine (B128534) or pyridine, would be used to neutralize the hydrochloric acid or isobutyric acid byproduct formed during the reaction, driving the equilibrium towards the product.

Reaction Conditions : The reaction would likely be carried out at room temperature or with gentle heating to ensure completion without promoting side reactions.

Purification : After the reaction is complete, the resulting this compound would be purified from the reaction mixture using standard techniques such as extraction, washing to remove the base and byproducts, and column chromatography to isolate the pure product.

The progress of the reaction would be monitored using techniques like thin-layer chromatography (TLC) to determine the point of complete consumption of the naltrexone starting material.

Prodrug Concept Applied to this compound

The design of this compound as a prodrug aims to leverage the benefits of ester prodrugs to enhance the therapeutic potential of the parent drug, naltrexone.

Design Considerations for Ester Prodrugs in Opioid Pharmacology

The primary rationale for designing ester prodrugs in opioid pharmacology is to modify the physicochemical properties of the parent drug to overcome pharmacokinetic challenges. chromatographyonline.com Key considerations include:

Lipophilicity : Increasing the lipophilicity of a drug can enhance its ability to cross biological membranes, such as the intestinal wall for oral absorption or the skin for transdermal delivery. nih.govchromatographyonline.com Esterification of hydroxyl groups is a common method to achieve this. chromatographyonline.com

Chemical Stability : An ideal ester prodrug should be chemically stable in the gastrointestinal tract to prevent premature hydrolysis before absorption. chromatographyonline.com

Enzymatic Lability : Once absorbed, the prodrug must be efficiently and quantitatively converted to the active parent drug by enzymes in the body, such as plasma or tissue esterases. chromatographyonline.comtaylorandfrancis.com

Promoieties : The isobutyryl group in this compound is the "promoieity." This chemical group should be non-toxic and readily eliminated from the body after being cleaved from the parent drug. researchgate.net

The steric and electronic properties of the ester group can significantly influence the rate of enzymatic hydrolysis. taylorandfrancis.com Steric hindrance around the ester bond can affect the access of hydrolytic enzymes, while the electronic nature of the promoiety can influence the susceptibility of the ester bond to cleavage. taylorandfrancis.com

Enzymatic Hydrolysis Mechanisms of this compound In Vitro

In vitro studies are crucial for characterizing the conversion of a prodrug to its active form. For this compound, these studies would typically involve incubating the compound with various biological media that contain esterase enzymes.

The primary enzymes responsible for the hydrolysis of ester prodrugs are carboxylesterases, which are abundant in the liver, intestines, and plasma. researchgate.net The hydrolysis reaction involves the nucleophilic attack of a serine residue in the active site of the esterase on the carbonyl carbon of the ester group. This leads to the cleavage of the ester bond and the release of the parent drug (naltrexone) and the promoiety (isobutyric acid).

In vitro plasma stability assays are a standard method to evaluate the rate of hydrolysis. researchgate.net In such an assay, this compound would be incubated in human plasma, and samples would be taken at various time points. The concentration of the prodrug and the parent drug would then be measured to determine the rate of conversion. researchgate.net This data helps predict the pharmacokinetic behavior of the prodrug in vivo. researchgate.net

Molecular Pharmacology of O Isobutyryl Naltrexone

Intrinsic Activity and Functional Characteristics In Vitro

Inhibition of Opioid Agonist-Induced Signal Transduction

O-Isobutyryl Naltrexone (B1662487), as a derivative of naltrexone, functions as a competitive antagonist at opioid receptors, primarily the mu-opioid receptor (MOR). Its fundamental mechanism involves binding to the receptor without activating it, thereby physically blocking opioid agonists from binding and initiating downstream signaling cascades. Research on naltrexone and its analogues demonstrates that these compounds effectively inhibit agonist-stimulated G-protein activation. For instance, chronic naltrexone treatment has been shown to augment the ability of the µ-agonist DAMGO to stimulate [³⁵S]GTPγS binding, indicating a change in the receptor's signaling potential upon prolonged antagonist exposure. nih.gov

Furthermore, naltrexone potently counteracts the inhibitory effects of opioid agonists on the adenylyl cyclase/cAMP pathway. nih.gov Beyond simple competitive antagonism, naltrexone is also characterized as an inverse agonist. researchgate.net This means it can suppress the basal, ligand-independent signaling activity that some G-protein coupled receptors, including the MOR, exhibit. researchgate.netmdpi.com This inverse agonism can lead to the potent precipitation of withdrawal symptoms in opioid-dependent subjects by shutting down a signaling pathway that has become constitutively active. researchgate.net Therefore, O-Isobutyryl Naltrexone is expected to not only block the cellular response to exogenous opioids but also to quell the intrinsic, basal activity of the mu-opioid receptor system.

Receptor-Effector Coupling Mechanisms

The interaction between an opioid receptor and its intracellular signaling partners, known as effectors, is a critical step in determining the cellular response to a ligand. Naltrexone derivatives modulate these coupling mechanisms to exert their antagonistic effects.

G-Protein Coupled Receptor (GPCR) Signaling Modulation

Opioid receptors are classic G-protein coupled receptors (GPCRs) that transduce extracellular signals into intracellular responses by coupling to heterotrimeric G-proteins. nih.gov Molecular dynamics simulations show that naltrexone and its derivatives bind within a hydrophobic cavity of the mu-opioid receptor, interacting with residues across several transmembrane domains (TM2, TM3, TM6, and TM7). mdpi.com

A crucial interaction for its antagonist activity is the formation of a salt bridge between the protonated nitrogen atom of naltrexone and the aspartic acid residue D149 in TM3. mdpi.com This interaction is believed to stabilize the receptor in an inactive conformation, preventing the conformational changes necessary for it to couple with and activate G-proteins. mdpi.com While agonists promote a receptor shape that facilitates G-protein activation, naltrexone and its esters lock the receptor in a state that is incompatible with this process. Studies involving chronic naltrexone administration have also indicated that prolonged receptor blockade can alter the specific G-protein subunits the receptor interacts with, favoring coupling to Gαz protein subunits in the spinal cord. nih.gov

Beta-Arrestin Recruitment and Receptor Internalization Studies

GPCR signaling is regulated by two major pathways: G-protein-mediated signaling and β-arrestin-mediated signaling. mdpi.com Following agonist activation, GPCRs are phosphorylated, which promotes the recruitment of β-arrestin proteins. mdpi.com This recruitment serves two primary functions: it desensitizes the G-protein signal and can initiate a separate wave of β-arrestin-dependent signaling. mdpi.com It also tags the receptor for internalization, a process where the receptor is removed from the cell surface, further attenuating the signal. mdpi.comnih.gov

As an antagonist, this compound is not expected to induce the conformational changes required for receptor phosphorylation and subsequent β-arrestin recruitment. Ligands that cause limited β-arrestin recruitment and receptor internalization are a subject of significant research. mdpi.com By stabilizing the inactive state of the receptor, naltrexone derivatives effectively block the agonist's ability to promote these regulatory processes. This lack of β-arrestin engagement is a defining characteristic of opioid antagonists. Modification of the interaction between opioid receptors and β-arrestins is considered a potential therapeutic target. nih.gov

Structure-Activity Relationships (SAR) of Naltrexone Ester Derivatives

The pharmacological activity of naltrexone derivatives is highly dependent on their chemical structure. Modifications at various positions on the morphinan (B1239233) scaffold can significantly alter potency and duration of action.

Studies on naloxone (B1662785) and naltrexone derivatives have elucidated key structure-activity relationships (SAR):

3-Position Modification : The phenolic hydroxyl group at the C-3 position is critical for high antagonist potency. Esterification at this position, such as with a 3-acetate or 3-nicotinate group on the related compound naloxone, has been shown to decrease antagonist activity. nih.gov This suggests that a free hydroxyl group is preferred for optimal interaction with the opioid receptor.

6-Position Modification : The C-6 position is highly sensitive to structural changes. While the 6-keto group is characteristic of naltrexone, its modification can dramatically impact activity. For example, substituting the 6-keto group with a 6-methylene group can increase the antagonistic activity of naltrexone by approximately 100%. nih.gov Conversely, reduction of the 6-keto group to a 6-β-hydroxyl group, forming the metabolite 6-β-naltrexol, results in a compound that is a significantly less potent antagonist. researchgate.netmdpi.com

N-Substituent : The N-cyclopropylmethyl substituent is a hallmark of potent opioid antagonists like naltrexone and naloxone. This group is crucial for conferring the antagonistic properties of the molecule at the opioid receptor.

These findings highlight that while esterification at the 3-position (as in this compound) may modulate properties like bioavailability or duration of action, it is likely to result in a lower intrinsic antagonist potency compared to the parent compound, naltrexone.

| Compound/Modification | Position | Change from Naltrexone | Effect on Antagonist Potency |

| 3-O-Acetyl-naloxone | 3 | Esterification of hydroxyl | Decreased nih.gov |

| 6-Methylene-naltrexone | 6 | Keto to Methylene (=CH₂) | Increased (~100%) nih.gov |

| 6-β-Naltrexol | 6 | Keto to Hydroxyl (-OH) | Decreased (hundreds of times less potent) mdpi.com |

Preclinical Pharmacological Characterization in Animal Models

Absorption, Distribution, and Metabolic Pathways in Animal Systems

The in vivo behavior of O-Isobutyryl Naltrexone (B1662487) is fundamentally linked to its nature as a prodrug, which is enzymatically converted to the active antagonist, naltrexone.

Pharmacokinetic Profiles of O-Isobutyryl Naltrexone and its Metabolites in Animal Models

While specific pharmacokinetic parameters for this compound are not extensively documented under this precise chemical name, studies on analogous short-chain 3-O-alkyl ester prodrugs of naltrexone in animal models, such as rats and dogs, provide valuable insights. These prodrugs are typically more lipophilic than naltrexone, a characteristic that can enhance absorption.

Following administration, this compound is anticipated to be rapidly absorbed and then hydrolyzed by esterases present in the plasma and various tissues to yield naltrexone and isobutyric acid. The subsequent pharmacokinetic profile is then largely defined by the disposition of the liberated naltrexone and its primary metabolite, 6-β-naltrexol.

In rats, subcutaneously implanted naltrexone pellets, a different method for achieving sustained release, resulted in high initial plasma naltrexone levels (350 ng/ml) within the first hour, which then declined over 192 hours to 24 ng/ml nih.gov. The terminal elimination half-life of naltrexone in rats was determined to be 4.6 hours nih.gov. Studies in high-alcohol-drinking, low-alcohol-drinking, and native Wistar rats showed that plasma concentrations of naltrexone declined in a multiphasic manner after intravenous administration nih.gov.

In rabbits, following an intravenous bolus, the plasma half-life of naltrexone was found to be between 53 and 55 minutes nih.gov. Within three minutes of injection, 95% of the drug had already left the plasma, indicating rapid distribution nih.gov.

Pharmacokinetic Parameters of Naltrexone in Animal Models

| Animal Model | Route of Administration | T½ (Half-life) | Key Findings |

|---|---|---|---|

| Rat | Subcutaneous Pellet | 4.6 hours | Rapid initial release followed by sustained levels. nih.gov |

| Rat | Intravenous | Multiphasic decline | Similar profiles across different rat strains. nih.gov |

Tissue Distribution Patterns in Preclinical Species

Following its conversion from the prodrug, naltrexone and its major metabolite, 6-β-naltrexol, are distributed throughout the body. A study in male New Zealand White rabbits provides a detailed account of naltrexone's tissue distribution 90 minutes after intravenous injection nih.gov.

The investigation revealed that most tissues exhibited drug concentrations that surpassed the concurrent plasma concentration, with the highest levels observed in the submaxillary gland nih.gov. Significant concentrations of 6-β-naltrexol were detected in the brain, fat, spleen, heart, testis, and kidney nih.gov. This wide distribution is indicative of the compound's ability to penetrate various bodily compartments.

Tissue Distribution of Naltrexone and 6-β-Naltrexol in Rabbits (90 minutes post-injection)

| Tissue | Notable Findings |

|---|---|

| Submaxillary Gland | Highest concentration of naltrexone observed. nih.gov |

| Brain | Relatively high amounts of 6-β-naltrexol found. nih.gov |

| Fat | Relatively high amounts of 6-β-naltrexol found. nih.gov |

| Spleen | Relatively high amounts of 6-β-naltrexol found. nih.gov |

| Heart | Relatively high amounts of 6-β-naltrexol found. nih.gov |

| Testis | Relatively high amounts of 6-β-naltrexol found. nih.gov |

Enzymatic Biotransformation Processes of this compound In Vivo

The primary biotransformation of this compound is the enzymatic hydrolysis of its ester bond to release naltrexone. This conversion is mediated by non-specific esterases that are ubiquitous in the body, particularly in the plasma, liver, and other tissues.

Once naltrexone is formed, it undergoes further metabolism. The principal metabolic pathway is the reduction of the 6-keto group to form 6-β-naltrexol nih.gov. This reaction is catalyzed by cytosolic enzymes, with no significant involvement of microsomal cytochrome P450 enzymes nih.gov. The formation of 6-β-naltrexol from naltrexone has been shown to occur in the cytosolic fraction of human liver homogenates nih.gov.

In rabbits, the primary urinary metabolite of naltrexone is its glucuronide conjugate. Minor metabolites that have been identified include 6-β-naltrexol and N-dealkylated naltrexone nih.gov.

Pharmacodynamics and Duration of Action in Animal Models

The pharmacodynamic effects of this compound are attributable to the in vivo generation of naltrexone, a potent opioid receptor antagonist.

Long-Acting Opioid Receptor Antagonism In Vivo

The prodrug strategy aims to provide a sustained release of naltrexone, thereby prolonging its opioid receptor antagonist activity. In a study involving rats, the subcutaneous implantation of naltrexone pellets led to a sustained antagonism of morphine-induced analgesia for at least 192 hours nih.gov. At this time point, there was a greater than 50-fold shift to the right in the dose-response curve for morphine's analgesic effect, demonstrating a profound and long-lasting blockade of opioid receptors nih.gov. When the pellets were removed, the antagonist effects diminished in correlation with the elimination of naltrexone from the plasma nih.gov. This highlights the potential for a prodrug like this compound to provide extended protection against opioid effects.

Comparative Pharmacological Efficacy with Naltrexone in Animal Models

Modulation of Opioid-Related Behaviors in Preclinical Animal Models

Naltrexone's effects on opioid-related behaviors have been extensively characterized in various preclinical animal models. These studies are crucial for understanding its therapeutic mechanism in opioid use disorder.

Antagonism of Opioid Agonist-Induced Effects (e.g., Analgesia)

Naltrexone is a potent antagonist of opioid agonist-induced effects, most notably analgesia (the inability to feel pain). In animal models, it effectively blocks or reverses the pain-relieving properties of opioids like morphine and fentanyl. For instance, in mice, naltrexone demonstrates high potency in antagonizing the antinociceptive effects of a high dose of morphine (30 mg/kg) with an IC50 of 0.007 mg/kg. mdpi.comresearchgate.net This potent antagonism is attributed to its action as an inverse agonist that suppresses the basal activity of the mu-opioid receptor (MOR). mdpi.comresearchgate.net

Studies have shown that chronic administration of naltrexone can lead to an enhanced analgesic response to morphine once the antagonist is withdrawn. nih.gov This functional supersensitivity is believed to result from the up-regulation of mu and delta-opioid receptors in the brain during the period of antagonist treatment. nih.gov Furthermore, ultra-low doses of naltrexone have been observed to paradoxically augment the pain-relieving effects of morphine in rats, suggesting a complex modulatory role at the spinal level. nih.gov

| Animal Model | Opioid Agonist | Naltrexone Effect | Finding |

| Mice | Morphine | Antagonism | Potently antagonized morphine-induced antinociception. mdpi.comresearchgate.net |

| Mice | Fentanyl | Blockade | Dose-dependently blocked fentanyl-induced analgesia in the tail-flick test. researchgate.net |

| Rats | Morphine | Augmentation (ultra-low dose) | Paradoxically enhanced morphine analgesia through a spinal action. nih.gov |

| Rats | Morphine | Enhanced Sensitivity (post-treatment) | Chronic naltrexone treatment followed by withdrawal resulted in enhanced morphine-induced analgesia. nih.gov |

Effects on Reinforcement and Reward Pathways in Animal Models

Naltrexone significantly impacts the reinforcement and reward pathways that are central to addictive behaviors. The brain's reward system, particularly the release of dopamine (B1211576), is a key target. By blocking opioid receptors, naltrexone interferes with the neural pathways that opioids and other substances of abuse use to produce feelings of pleasure and reinforcement. arcajhb.com

In animal models, naltrexone has been shown to reduce drug-seeking behavior triggered by exposure to drug-associated cues. nih.gov For example, in rats, naltrexone reduces goal-directed alcohol seeking and drinking, presumably by diminishing the rewarding effects of alcohol. nih.gov It has also been found to block the reinstatement of reward-seeking behavior for both alcohol and sucrose in certain conditioning models. nih.gov In a conditioned place preference paradigm, ultra-low doses of naltrexone were found to extend the duration of morphine-induced reward, highlighting its complex dose-dependent interactions with reward circuitry. nih.gov

Behavioral Effects Related to Opioid Withdrawal Induction

In opioid-dependent animals, the administration of naltrexone can precipitate a severe withdrawal syndrome. nih.gov As a potent opioid receptor antagonist, it displaces agonists from their receptors and blocks the receptor's basal signaling activity, leading to an abrupt onset of withdrawal symptoms. mdpi.comresearchgate.net This antagonist-precipitated withdrawal can exacerbate underlying medical conditions and may feature symptoms such as agitation, altered consciousness, and gastrointestinal distress. nih.govnih.gov

The noradrenergic system, particularly in the locus coeruleus, becomes overactive during withdrawal, contributing to many of the physical signs observed. nih.gov While medications like clonidine can reduce the peripheral sympathetic symptoms of withdrawal, they are less effective on the central effects, such as dysphoria. nih.gov The potency of naltrexone in inducing withdrawal is a key factor that necessitates a period of abstinence from opioids before its administration in a clinical setting to avoid severe adverse reactions. mdpi.comnih.gov

Neurobiological Underpinnings of Preclinical Effects

The behavioral effects of naltrexone observed in animal models are rooted in its interactions with specific brain regions, opioid receptors, and broader neurotransmitter systems.

Regional Brain Activity and Opioid Receptor Modulation

Naltrexone's mechanism involves direct interaction with opioid receptors concentrated in brain regions associated with reward, pain, and dependence. Imaging studies in rodents have shown that naltrexone distributes with high intensity in the mesocorticolimbic system, including the cortex, caudate putamen, and ventral pallidum. researchgate.net These areas have a high density of mu-opioid receptors, which are primary targets for opioids like heroin. researchgate.net

Chronic administration of naltrexone leads to significant modulation of opioid receptors. Studies in rats have demonstrated that long-term naltrexone treatment causes a coordinated up-regulation of mu and delta-opioid receptors in the brain. nih.gov This increase in receptor density is accompanied by an enhanced coupling of these receptors to inhibitory G-proteins. nih.gov Interestingly, naltrexone can also induce a transient, region-specific down-regulation of delta-opioid receptors in the rat hindbrain shortly after administration, which is then followed by a more widespread up-regulation with longer treatment. nih.gov In developing rats, naltrexone's effect on brain development was dose-dependent, with a high dose having a stimulatory action and a low dose showing an inhibitory influence, particularly on cellular differentiation in the cerebrum and hippocampus. nih.gov

| Brain Region | Naltrexone Effect | Receptor Type | Animal Model |

| Mesocorticolimbic System | High localization/distribution | Mu, Kappa, Delta | Rodent |

| Whole Brain | Coordinated up-regulation (chronic treatment) | Mu, Delta | Rat |

| Hindbrain | Transient down-regulation (acute treatment) | Delta | Rat |

| Cerebrum & Hippocampus | Modulated development (postnatal treatment) | Opioid | Rat |

Interactions with Neurotransmitter Systems in Animal Brains

Naltrexone's blockade of opioid receptors leads to significant downstream effects on various neurotransmitter systems. Opioid receptors are generally inhibitory, and their activation typically reduces neurotransmitter release. frontiersin.org By blocking these receptors, naltrexone disrupts these modulatory effects.

A primary mechanism of opioid reward involves the inhibition of GABAergic neurons in the ventral tegmental area (VTA), which leads to increased dopamine release in the nucleus accumbens. nih.goviu.edu Naltrexone is thought to prevent this disinhibition, thereby attenuating the rewarding effects of opioids. arcajhb.com Its action disrupts the balance of neurotransmitters involved in the reward system, altering how signals related to motivation and pleasure are processed. arcajhb.com Beyond the dopamine and GABA systems, naltrexone's effects are widespread, as opioid receptors are located on neurons that release a variety of neurotransmitters, including glutamate. frontiersin.org Naltrexone can also interact with other signaling systems, and its risk for causing serotonin syndrome can be increased when combined with certain other drugs. drugbank.com

Advanced Methodologies and Research Techniques

In Vitro Assays for Opioid Receptor Function

In vitro assays are fundamental for determining a compound's direct interaction with target receptors, its binding affinity, and its functional effect as an agonist, antagonist, or inverse agonist.

Radioligand binding assays are a cornerstone of pharmacology, used to quantify the affinity of a ligand for a specific receptor. In these studies, a radiolabeled ligand with known high affinity for the target receptor (e.g., [³H]naloxone for the mu-opioid receptor) is incubated with a preparation of cells or tissues expressing that receptor. nih.gov The unlabeled compound of interest, in this case, O-Isobutyryl Naltrexone (B1662487), is then added at increasing concentrations to compete with and displace the radioligand from the receptor.

The concentration of the test compound that displaces 50% of the specific binding of the radioligand is known as the IC₅₀ (inhibitory concentration, 50%). This value is then used to calculate the binding affinity constant (Ki), which represents the intrinsic affinity of the compound for the receptor. A lower Ki value signifies a higher binding affinity.

These assays would be conducted for O-Isobutyryl Naltrexone across the three main opioid receptor types: mu (μ), delta (δ), and kappa (κ), to determine not only its affinity but also its selectivity profile. For context, the parent compound Naltrexone is a potent antagonist with the highest affinity for the μ-opioid receptor. nih.govumich.edu Studies on other naltrexone derivatives, particularly those with substitutions at the C6-position where the isobutyryl group is located, have shown that modifications in this region can significantly alter binding affinity and receptor selectivity. nih.govacs.orgnih.gov

| Compound | μ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) |

|---|---|---|---|

| Naltrexone | 0.37 | 9.4 | 4.8 |

Note: Data presented is for the parent compound Naltrexone and is for illustrative purposes. nih.gov Ki values can vary between experiments and tissue preparations.

Opioid receptors are G-protein coupled receptors (GPCRs), primarily coupling to the Gi/o family of G-proteins. Agonist binding to the receptor triggers a conformational change that facilitates the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gα subunit, leading to G-protein activation. This activation, in turn, inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular levels of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). researchgate.net

To assess the functional activity of this compound, two key assays are used:

[³⁵S]GTPγS Binding Assay: This assay directly measures G-protein activation. It uses a non-hydrolyzable analog of GTP, [³⁵S]GTPγS, which binds to activated Gα subunits. In the presence of an agonist, the amount of bound [³⁵S]GTPγS increases. As an expected antagonist, this compound would be evaluated for its ability to inhibit the [³⁵S]GTPγS binding stimulated by a known opioid agonist. nih.govnih.gov

cAMP Inhibition Assay: This assay measures the downstream consequences of Gi/o protein activation. Cells expressing the opioid receptor of interest are first stimulated with a compound like forskolin (B1673556) to increase basal cAMP levels. An opioid agonist is then added, which leads to a measurable reduction in cAMP. The potency of an antagonist like this compound would be determined by its ability to reverse this agonist-induced inhibition of cAMP accumulation. researchgate.netnih.gov

Modern functional assays often employ genetic engineering to link receptor activation to an easily measurable signal, such as light production. In a reporter gene assay, the intracellular signaling pathway initiated by receptor activation (e.g., the cAMP pathway) is linked to the transcription of a specific reporter gene, such as luciferase or β-galactosidase.

When an agonist activates the receptor, the signaling cascade leads to the expression of the reporter enzyme, which then acts on a substrate to produce a luminescent or colorimetric signal. The antagonistic properties of this compound would be quantified by its ability to block the signal generated in response to a known agonist in a concentration-dependent manner. These assays offer high sensitivity and are well-suited for high-throughput screening of compound libraries.

In Vivo Preclinical Models and Behavioral Paradigms

In vivo studies in animal models are essential to understand how the molecular properties of a compound translate into physiological and behavioral effects within a whole organism.

Nociception assays are used to evaluate the analgesic (pain-relieving) properties of a compound or, in the case of an antagonist, its ability to block analgesia. These tests measure the latency of an animal, typically a rat or mouse, to withdraw from a painful stimulus.

Tail-Flick Test: This test measures a spinal reflex to a thermal stimulus. A focused beam of heat is applied to the animal's tail, and the time taken for the animal to flick its tail away from the heat source is recorded.

Hot-Plate Test: In this assay, the animal is placed on a heated surface maintained at a constant temperature. The latency to a behavioral response, such as licking a paw or jumping, is measured. This test involves more complex, supraspinally integrated behaviors compared to the tail-flick test.

To characterize an antagonist like this compound, its ability to block the analgesic effects of a standard opioid agonist (e.g., morphine) would be assessed. In such an experiment, the agonist would produce a significant increase in the tail-flick or hot-plate latency (i.e., an analgesic effect). Pre-treatment with an effective dose of this compound would be expected to reverse this effect, returning the response latency to near-baseline levels.

Operant conditioning and self-administration paradigms are sophisticated behavioral models used to study the reinforcing and rewarding properties of drugs, which are key components of addiction.

In a typical self-administration study, an animal is trained to perform a specific action, such as pressing a lever, to receive a dose of a drug. The rate at which the animal works to receive the drug is taken as a measure of the drug's reinforcing efficacy.

To evaluate an opioid antagonist like this compound, its effect on the self-administration of an opioid agonist or another substance of abuse like alcohol would be examined. Studies have consistently shown that the parent compound, Naltrexone, reduces the self-administration of alcohol in both preclinical models and human laboratory studies. nih.govnih.gov It is hypothesized that this compound would similarly decrease the reinforcing effects of opioids or other rewarding substances, leading to a reduction in lever-pressing behavior for the substance.

Conditioned Place Preference (CPP) Models

The Conditioned Place Preference (CPP) paradigm is a standard preclinical behavioral model used extensively to evaluate the rewarding or aversive properties of chemical compounds. nih.gov This test involves associating a specific environment with a drug's effects and a different environment with a neutral substance (vehicle). nih.gov After several conditioning sessions, the animal is allowed to freely access both environments, and the time spent in each is measured. nih.gov A significant increase in time spent in the drug-paired chamber indicates a conditioned place preference, suggesting rewarding properties, while a significant decrease suggests conditioned place aversion (CPA), indicating aversive effects. nih.gov

Microdialysis and Electrophysiological Techniques in Animal Studies

In vivo microdialysis is a powerful technique used to measure the concentrations of endogenous neurotransmitters and other molecules in the extracellular fluid of specific brain regions in freely moving animals. nih.gov This methodology is particularly valuable for investigating how drugs modulate neurochemical systems associated with reward, such as the dopaminergic pathways. For example, studies have used microdialysis to investigate the effect of the opioid antagonist naltrexone on dopamine (B1211576) release in the nucleus accumbens, a key brain region involved in reward and addiction. nih.govnih.gov Research has shown that naltrexone can dose-dependently reverse ethanol-induced increases in extracellular dopamine, highlighting the role of the endogenous opioid system in the rewarding effects of alcohol. nih.gov Similarly, the technique has been used to explore naltrexone's modulatory effects on dopamine levels following amphetamine administration. semanticscholar.org

Electrophysiological techniques, such as in vivo single-unit recording, are used to measure the firing rate of individual neurons. These methods can provide direct insight into how a compound alters the electrical activity of brain circuits. While specific microdialysis or electrophysiological studies focused on this compound were not identified in the reviewed literature, these techniques would be essential for its preclinical characterization. They would be employed to determine if this compound, like its parent compound, can modulate dopamine release in reward-related brain areas or alter the firing patterns of neurons within the mesolimbic system.

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling have become indispensable tools in drug discovery for predicting how a ligand interacts with its receptor, guiding the design of new compounds with improved affinity and selectivity.

Ligand-receptor docking is a computational method that predicts the preferred orientation of a molecule when bound to a receptor to form a stable complex. youtube.com For this compound, docking simulations would be performed using homology models or crystal structures of the mu (µ), delta (δ), and kappa (κ) opioid receptors. Studies on the parent compound, naltrexone, and its derivatives have successfully used this approach. nih.govscispace.com In these simulations, the ligand is placed into the binding site of the receptor, and various conformations are sampled to find the one with the lowest binding energy. scispace.com

These simulations have revealed key interactions between naltrexone-like antagonists and opioid receptors. For instance, docking studies of naltrexone into a homology model of the human mu-opioid receptor (hMOR) identified critical hydrophobic and polar interactions with residues in several transmembrane (TM) helices, including TM2, TM3, TM6, and TM7. scispace.com

| Interaction Type | Transmembrane Helix (TM) | Interacting Residues |

|---|---|---|

| Hydrophobic | TM2 | A119 |

| Hydrophobic | TM2-TM3 Loop | W135 |

| Hydrophobic | TM3 | M153 |

| Hydrophobic | TM6 | W295, I298 |

| Hydrophobic | TM7 | I324 |

| Polar | TM2 | D116, Q126 |

| Polar | TM3 | D149, N152 |

| Polar | TM6 | H299 |

| Polar | TM7 | G327, Y328, N330, S331 |

Molecular dynamics (MD) simulations provide a more dynamic view of the ligand-receptor complex compared to static docking. youtube.com MD simulations model the movement of atoms and molecules over time, allowing for the observation of conformational changes in both the ligand and the receptor upon binding. youtube.comnih.gov For this compound, microsecond-scale MD simulations would be used to assess the stability of its binding pose within the opioid receptor active site. scispace.com

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov A pharmacophore model for a series of opioid antagonists, including derivatives of this compound, would define the spatial arrangement of features like hydrogen bond donors/acceptors, hydrophobic groups, and charged centers required for high-affinity receptor binding. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate variations in the chemical structure of a group of compounds with changes in their biological activity. dntb.gov.uanih.gov Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) have been successfully applied to series of naltrexone and naltrindole (B39905) analogues. researchgate.net These models generate statistical correlations and produce contour maps that visualize regions where steric bulk or electrostatic charge variations are predicted to enhance or diminish binding affinity. researchgate.net A CoMFA study on opioid antagonists revealed that variations in binding affinity were predominantly influenced by steric interactions rather than electrostatic ones. researchgate.net Such models have proven to have excellent predictive power for the binding affinities of new, untested compounds and are invaluable for the rational design of subtype-selective antagonists. researchgate.net

| Opioid Receptor Subtype | Cross-validated correlation coefficient (q²) | Non-cross-validated correlation coefficient (r²) |

|---|---|---|

| Delta (δ) | 0.69 | 0.91 |

| Mu (µ) | 0.67 | 0.92 |

| Kappa (κ) | 0.60 | 0.96 |

Bioanalytical Techniques for Compound Quantification in Animal Biological Matrices

The development of robust bioanalytical methods is essential for preclinical pharmacokinetic studies, which determine how a drug is absorbed, distributed, metabolized, and excreted. For this compound, a sensitive and selective method for its quantification in animal biological matrices like plasma and brain tissue is required. The standard technique for this purpose is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

A typical LC-MS/MS method for a naltrexone derivative would involve several key steps. First, the compound is extracted from the biological matrix (e.g., plasma) using techniques like protein precipitation or liquid-liquid extraction. An internal standard, often a deuterated version of the analyte, is added before extraction to ensure accuracy. The extracted sample is then injected into a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system. Chromatographic separation is achieved using a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer (like formic acid or ammonium (B1175870) acetate).

After separation, the analyte enters the mass spectrometer. Positive electrospray ionization (ESI) is commonly used, and the compound is detected using Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition. Such methods are validated for linearity, accuracy, precision, and recovery, and can achieve lower limits of quantification in the sub-nanogram per milliliter range, which is necessary for accurately characterizing the pharmacokinetic profile in animal models.

| Parameter | Typical Conditions/Values |

|---|---|

| Extraction Method | Protein Precipitation (Acetonitrile) or Liquid-Liquid Extraction (Toluene) |

| Chromatography | UPLC/HPLC with C18 column |

| Mobile Phase | Acetonitrile and 0.1% Formic Acid or Ammonium Acetate buffer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Example MRM Transition (Naltrexone) | m/z 342.0 > 324.0 |

| Lower Limit of Quantification (LLOQ) | ~0.2 - 0.5 ng/mL in plasma |

Theoretical Implications and Future Research Directions

O-Isobutyryl Naltrexone (B1662487) as a Novel Tool for Opioid Receptor Biology Investigations

O-Isobutyryl Naltrexone, as a specific derivative of naltrexone, represents a valuable chemical tool for nuanced investigations into opioid receptor biology. The modification of the parent naltrexone molecule by the addition of an isobutyryl ester group at the C3 position alters its physicochemical properties, primarily increasing its lipophilicity. This enhanced lipophilicity can facilitate its passage across biological membranes, including the blood-brain barrier, potentially leading to differential distribution and concentration gradients within the central nervous system compared to the parent compound.

This characteristic allows this compound to be used as a probe to explore the pharmacokinetics of receptor engagement. By studying the rate of hydrolysis of the isobutyryl group and the subsequent liberation of active naltrexone in specific tissues or brain regions, researchers can gain insights into the localization and activity of esterase enzymes. Furthermore, the controlled, slow release of naltrexone from this prodrug at the receptor site could enable studies on the long-term consequences of continuous, low-level opioid receptor antagonism. This includes investigating processes such as receptor downregulation, upregulation, and functional supersensitivity, which are critical to understanding opioid tolerance and dependence.

The structural similarity of this compound to other naltrexone derivatives that exhibit altered receptor selectivity profiles suggests its potential utility in dissecting the roles of different opioid receptor subtypes (μ, δ, and κ). While naltrexone itself is a non-selective antagonist, modifications can shift its binding affinity researchgate.netresearchgate.net. Research into other derivatives has shown that even small structural changes can switch a compound from a μ-opioid receptor (MOR) selective antagonist to a dual MOR/κ-opioid receptor (KOR) antagonist nih.gov. The isobutyryl moiety could subtly influence the conformation of the molecule, potentially altering its interaction with the binding pockets of the μ, δ, and κ opioid receptors. Comparative binding assays are essential to characterize its specific receptor affinity profile.

| Derivative | Receptor Target | Binding Affinity (Ki, nM) | Selectivity Profile | Reference |

| Naltrexone | MOR | 0.11 | Non-selective antagonist | researchgate.net |

| KOR | 0.19 | researchgate.net | ||

| DOR | 60 | researchgate.net | ||

| Samidorphan | MOR | 0.052 | Pan-antagonist, higher DOR affinity than naltrexone | researchgate.netnih.gov |

| KOR | 0.23 | researchgate.netnih.gov | ||

| DOR | 2.6 | researchgate.netnih.gov | ||

| Compound 2 (ONP) | MOR | Subnanomolar | >30-fold selective for MOR over KOR/DOR | nih.gov |

This table presents a comparison of binding affinities for naltrexone and some of its derivatives to illustrate how structural modifications can alter receptor interaction. The specific binding profile for this compound requires experimental determination.

Contributions to Understanding Prodrug Design and Extended Release Mechanisms

This compound serves as a clear example of a prodrug strategy aimed at overcoming the limitations of a parent drug, in this case, naltrexone's extensive first-pass metabolism and the need for frequent dosing to ensure patient compliance nih.gov. The core principle of this prodrug design is to temporarily mask a functional group—the phenolic hydroxyl group of naltrexone—with an ester linkage. This modification converts the more polar parent drug into a more lipophilic compound.

The increased lipophilicity achieved through the isobutyryl esterification is a key factor in enhancing the drug's ability to be formulated into depot injections for sustained release. Studies on similar straight-chain naltrexone-3-alkyl ester prodrugs have demonstrated that this approach can significantly increase drug delivery rates nih.gov. These lipophilic prodrugs are more readily incorporated into biodegradable polymer microspheres, a common technology for extended-release formulations researchgate.net.

The mechanism of action for its extended release is twofold:

Physical Diffusion : The prodrug is encapsulated within a polymer matrix (e.g., poly(lactic-co-glycolic acid), PLGA). Following injection, water is slowly absorbed by the microspheres, and the drug diffuses out of the matrix over an extended period researchgate.net.

Chemical Cleavage : Once released into the physiological environment, the ester bond of this compound is susceptible to hydrolysis by endogenous esterase enzymes. This enzymatic action cleaves the isobutyryl group, regenerating the active naltrexone molecule in a controlled, sustained manner nih.gov.

This dual mechanism ensures that therapeutic concentrations of naltrexone can be maintained in the plasma for weeks, avoiding the peaks and troughs associated with oral administration and improving therapeutic efficacy by ensuring continuous opioid receptor blockade nih.govnih.gov. The study of compounds like this compound provides valuable data on the ideal balance between lipophilicity, rate of enzymatic cleavage, and formulation compatibility required for successful long-acting injectable drugs.

Unexplored Preclinical Applications and Hypotheses for Further Study

The unique pharmacokinetic profile of this compound as a long-acting prodrug opens up several avenues for preclinical investigation beyond its established use in addiction medicine. Given that sustained and stable plasma concentrations can be achieved, this compound is an ideal candidate for exploring the chronic effects of opioid antagonism in various physiological and pathological models.

One promising area is in the field of neuroinflammation and related disorders. Naltrexone has been shown to exert effects independent of opioid receptors, notably as an antagonist of Toll-like receptor 4 (TLR4) scispace.com. The sustained delivery of naltrexone via its isobutyryl prodrug could be used to investigate the chronic role of TLR4 signaling in models of neuropathic pain, Parkinson's disease, or multiple sclerosis, where neuroinflammation is a key component.

Furthermore, recent studies have implicated the μ-opioid receptor in modulating immune responses and oxidative stress in respiratory diseases like asthma nih.gov. A preclinical study using this compound could elucidate the long-term impact of continuous μ-opioid receptor blockade on airway inflammation, hyperresponsiveness, and cellular infiltration, providing a clearer understanding of the opioid system's role in pulmonary pathophysiology.

Hypotheses for further study include:

Chronic Relapse Models : Investigating whether the continuous, stable antagonism provided by this compound is more effective than intermittent oral dosing in preventing drug-seeking behavior in animal models of addiction, particularly for substances like alcohol where craving can be persistent nih.govmdpi.com.

Localized Delivery Systems : Developing formulations of this compound for localized administration (e.g., intra-articular injection) to study the role of peripheral opioid receptors in chronic inflammatory conditions like arthritis. The prodrug's lipophilicity could enhance tissue retention and local conversion to active naltrexone.

Behavioral Neuroscience : Using the prodrug to maintain a constant level of opioid receptor blockade to explore the role of the endogenous opioid system in mood, motivation, and social behavior over extended developmental or experimental periods, which is difficult to achieve with short-acting compounds.

Methodological Advancements for Comprehensive Characterization of Naltrexone Derivatives

The development and analysis of naltrexone prodrugs such as this compound have necessitated the application and refinement of advanced analytical methodologies. The comprehensive characterization of these derivatives requires techniques that can distinguish between the intact prodrug and the active parent compound, as well as quantify them in complex biological matrices.

Chromatographic and Spectrometric Techniques: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the cornerstone methods for the quantitative analysis of naltrexone and its derivatives researchgate.netspectroscopyonline.comsemanticscholar.org. For ester prodrugs, specific analytical considerations are required. Often, the method involves a hydrolysis step, where the ester derivative is intentionally converted back to naltrexone before derivatization and analysis researchgate.netresearchgate.net. By comparing the amount of naltrexone present before and after hydrolysis, the original concentration of the ester prodrug can be determined by difference.

Advanced methods may involve developing distinct extraction and chromatography protocols to separate the more lipophilic this compound from the more polar naltrexone, allowing for simultaneous quantification without a hydrolysis step. This requires careful optimization of solid-phase extraction (SPE) cartridges and LC mobile phase gradients.

Structural and Physicochemical Analysis: Beyond quantification, a full characterization involves a suite of other techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy : Essential for confirming the chemical structure of the synthesized prodrug, ensuring the isobutyryl group is attached at the correct position.

Molecular Modeling : Computational techniques such as molecular docking and molecular dynamics (MD) simulations are used to predict how the addition of the isobutyryl group might alter the binding of the molecule to opioid receptors mdpi.com. These in silico methods help rationalize observed differences in binding affinity and selectivity among various naltrexone derivatives.

In Vitro Permeation and Metabolism Assays : Franz diffusion cells are used to study the permeation of the prodrug across skin or other biological membranes, while incubation with tissue homogenates (e.g., liver or skin) containing esterases is used to determine the rate of metabolic conversion to naltrexone nih.gov.

| Analytical Method | Application for Naltrexone Esters | Key Considerations | Reference |

| LC-MS/MS | Quantification in plasma, urine, and tissues. | Development of separate methods for prodrug and parent drug; high sensitivity. | spectroscopyonline.com |

| GC-MS | Quantification, often after derivatization. | May require a hydrolysis step to measure total naltrexone from the prodrug. | researchgate.netresearchgate.net |

| NMR Spectroscopy | Structural confirmation of the synthesized prodrug. | Confirms the position of the ester linkage. | N/A |

| Molecular Docking | Predicting binding affinity and conformation at the receptor site. | Provides theoretical insight into receptor-ligand interactions. | mdpi.com |

| Franz Diffusion Cells | Measuring in vitro skin permeation and delivery rates. | Essential for developing transdermal delivery systems. | nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.